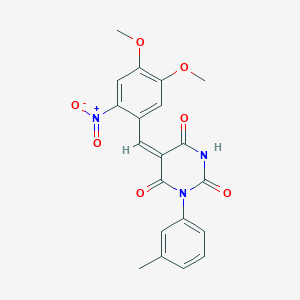![molecular formula C15H16N2O3S B5228557 3-[(ethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5228557.png)
3-[(ethylamino)sulfonyl]-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(ethylamino)sulfonyl]-N-phenylbenzamide, also known as EPNB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has shown promising results in various fields of study.
Mechanism of Action
The mechanism of action of 3-[(ethylamino)sulfonyl]-N-phenylbenzamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many cancer cells. CA IX plays a crucial role in maintaining the pH balance of cancer cells, and its inhibition leads to a decrease in cancer cell growth and proliferation. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of lactate and glucose in cancer cells, leading to a decrease in cancer cell growth. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, this compound has been shown to decrease the levels of pro-inflammatory cytokines, leading to a decrease in inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-[(ethylamino)sulfonyl]-N-phenylbenzamide is its ability to inhibit CA IX, which is overexpressed in many cancer cells. This makes this compound a promising candidate for the development of cancer therapeutics. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
Future Directions
There are several future directions for the study of 3-[(ethylamino)sulfonyl]-N-phenylbenzamide. One of the areas of research is the development of this compound-based cancer therapeutics. Another area of research is the study of this compound in combination with other drugs to enhance its efficacy. Furthermore, the study of this compound in other diseases such as inflammation and neurodegenerative diseases is an area of interest. Additionally, the development of more stable and soluble forms of this compound can enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential in various fields of study. Its ability to inhibit CA IX and COX-2 makes it a promising candidate for the development of cancer therapeutics and anti-inflammatory drugs. However, its limitations in terms of solubility and stability need to be addressed to enhance its efficacy in lab experiments. The future directions for the study of this compound are vast, and further research can lead to the development of novel therapeutic agents.
Synthesis Methods
3-[(ethylamino)sulfonyl]-N-phenylbenzamide can be synthesized through a multistep process involving the reaction of 3-nitrobenzoic acid with thionyl chloride, followed by the reaction with ethylamine and sodium sulfite. The final step involves the reaction with N-phenyl anthranilic acid to obtain this compound in a pure form.
Scientific Research Applications
3-[(ethylamino)sulfonyl]-N-phenylbenzamide has been extensively used in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Properties
IUPAC Name |
3-(ethylsulfamoyl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-16-21(19,20)14-10-6-7-12(11-14)15(18)17-13-8-4-3-5-9-13/h3-11,16H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSATVUEOWJEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,4-dichlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5228476.png)


![ethyl [2-(4-chlorophenyl)-1-cyano-2-hydroxyvinyl]phenylphosphinate](/img/structure/B5228500.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5228508.png)
![6-methoxy-3-(4-methoxyphenyl)-1H-benzo[de]cinnoline](/img/structure/B5228533.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5228538.png)
![2-(4-bromophenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5228542.png)
![cyclopentyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5228548.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5228556.png)
![1-(4-fluorophenyl)-4-[1-(2-pyridinylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5228568.png)
![ethyl 2-(1-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}ethylidene)-4-pentenoate](/img/structure/B5228574.png)

![6-(2-fluorophenyl)-5-(4-isopropylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5228580.png)
